molecular formula C20H29ClN4O3S2 B2449828 N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride CAS No. 1331355-75-9

N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride

Cat. No.: B2449828
CAS No.: 1331355-75-9
M. Wt: 473.05
InChI Key: PSEGWRMRRSWQAM-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S2 and its molecular weight is 473.05. The purity is usually 95%.
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Properties

IUPAC Name

N,N-diethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2.ClH/c1-4-24(5-2)29(26,27)18-8-6-17(7-9-18)20(25)23-12-10-22(11-13-23)14-19-21-16(3)15-28-19;/h6-9,15H,4-5,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEGWRMRRSWQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The chemical formula is represented as:

C18H24N4O3S\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes functional groups that are pivotal for its interaction with biological targets.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, derivatives containing thiazole rings have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases like Parkinson's disease (PD). A study reported that certain thiazole derivatives exhibited significant nNOS inhibition with an IC50 value indicating effective neuroprotection in models of PD .

Table 1: Summary of Neuroprotective Activity

CompoundTargetIC50 (µM)Effect
Compound 18nNOS66.73Neuroprotective in PD model
N,N-diethyl derivativenNOSNot specifiedPotential neuroprotective activity

2. Anticancer Activity

The anticancer properties of thiazole-containing compounds have also been a focal point of research. Studies indicate that structural modifications, such as the presence of the piperazine ring and sulfonamide groups, enhance cytotoxic activity against various cancer cell lines.

Case Study: Antitumor Activity

In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The compound demonstrated significant activity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Table 2: Antitumor Activity Data

CompoundCell LineIC50 (µg/mL)Comparison to Doxorubicin
Compound 9Jurkat (Bcl-2)1.61 ± 1.92More potent
Compound 10A-4311.98 ± 1.22Comparable

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the molecular structure influence biological activity:

  • Thiazole Ring : Essential for both neuroprotective and anticancer activities.
  • Piperazine Substitution : Enhances binding affinity to target proteins.
  • Sulfonamide Group : Contributes to increased solubility and bioavailability.

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound to ensure high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions, including:

  • Piperazine-thiazole coupling : Reacting 4-methylthiazole-2-carbaldehyde with piperazine derivatives under reductive amination conditions (e.g., NaBH3_3CN in DMF) .
  • Sulfonamide formation : Condensation of the intermediate benzenesulfonyl chloride with diethylamine in dichloromethane (DCM) using triethylamine (Et3_3N) as a base .
  • Final purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH4_4OH in DCM) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity of the piperazine-thiazole linkage and sulfonamide formation (e.g., δ 2.4 ppm for methylthiazol protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 535.2) and detects trace impurities .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers assess receptor selectivity across neurotransmitter systems?

Methodological Answer:

  • Radioligand Binding Assays : Screen against dopamine (D2_2, D3_3), serotonin (5-HT1A_{1A}, 5-HT2A_{2A}), and sigma receptors at concentrations ≤10 μM .
  • Functional Selectivity : Use cAMP accumulation assays (for GPCRs) or calcium flux assays (e.g., FLIPR) to differentiate agonist/antagonist activity .
  • Cross-Reactivity Panels : Test against off-target kinases (e.g., EGFR, PKC) to rule out nonspecific interactions .

Advanced: What strategies resolve contradictions between in vitro binding data and in vivo outcomes?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma/tissue exposure levels via LC-MS/MS to confirm bioavailability .
  • Metabolite Screening : Identify active metabolites using liver microsomes or hepatocyte models .
  • Dose-Response Alignment : Adjust in vivo doses to match in vitro IC50_{50} values, accounting for protein binding (e.g., equilibrium dialysis) .

Advanced: What methodologies evaluate solubility and formulation stability?

Methodological Answer:

  • pH-Solubility Profile : Test solubility in buffers (pH 1.2–7.4) using shake-flask methods .
  • Lipid-Based Formulations : Screen excipients (e.g., Labrasol, Capmul MCM) via ternary phase diagrams .
  • Accelerated Stability Studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced: How can QSAR models optimize bioactivity predictions for analogs?

Methodological Answer:

  • Descriptor Selection : Use 3D molecular fields (CoMFA) and logP values to correlate thiazole/piperazine modifications with D3_3 receptor affinity .
  • Validation Metrics : Apply leave-one-out cross-validation (q2^2 > 0.6) and external test sets (R2^2 > 0.5) .
  • Scaffold Hopping : Replace the methylthiazol group with benzothiazole or oxadiazole moieties while maintaining sulfonamide H-bond donors .

Advanced: What in vitro models identify metabolic pathways?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH; analyze metabolites via UPLC-QTOF .
  • Reactive Intermediate Trapping : Use glutathione (GSH) to detect thiol adducts from potential thiazole ring oxidation .
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .

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